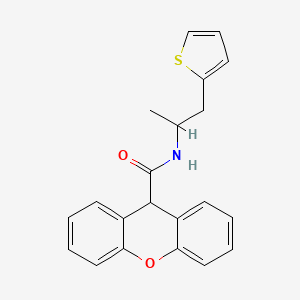
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methiopropamine (MPA) is an organic compound structurally related to methamphetamine. The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .
Synthesis Analysis
There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of a similar compound, Methiopropamine, has a molar mass of 155.26 g·mol −1 .Chemical Reactions Analysis
Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common. Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Methiopropamine, include a molar mass of 155.26 g·mol −1 .Scientific Research Applications
Antimicrobial Activity
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide and related compounds demonstrate promising antimicrobial properties. A study by Cakmak et al. (2022) focused on the synthesis and characterization of a similar compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, revealing its effective antibacterial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Cakmak et al., 2022).
Molecular Docking Studies for Cancer Treatment
Molecular docking studies have been used to explore the potential of these compounds in cancer treatment. The same study by Cakmak et al. (2022) included molecular docking calculations to understand the binding nature of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide with a lung cancer protein, indicating a direction for future cancer research (Cakmak et al., 2022).
Material Science and Polymer Development
In the field of material science, these compounds have been explored for developing new materials with unique properties. Guo et al. (2015) synthesized new polyamides containing xanthene units, which exhibited high thermal stability and solubility in polar solvents. Such materials could have applications in electronics and advanced manufacturing (Guo et al., 2015).
DNA Binding for Gene Delivery
In the realm of biotechnology, research by Carreon et al. (2014) on a polythiophene derivative showed its ability to bind DNA and form polyplexes, suggesting its use in gene delivery applications. This highlights the potential of these compounds in theranostic applications and gene therapy (Carreon et al., 2014).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of these compounds are also being studied. Hu et al. (2013) investigated novel donor–acceptor type monomers, which showed good electrochemical activity and could be used in the development of new optoelectronic devices (Hu et al., 2013).
Mechanism of Action
Target of Action
The compound N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is structurally related to methamphetamine . The primary targets of this compound are the norepinephrine and dopamine transporters , where it functions as a norepinephrine-dopamine reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
The compound interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .
Biochemical Pathways
The compound affects the norepinephrine and dopamine neurotransmitter systems. By inhibiting the reuptake of these neurotransmitters, it enhances the signaling in these pathways . The downstream effects include increased alertness, arousal, and other cognitive functions associated with norepinephrine and dopamine.
Pharmacokinetics
The compound’s metabolism is somewhat similar to methamphetamine . It undergoes hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the increased concentration of norepinephrine and dopamine in the synaptic cleft . This can lead to enhanced neuronal signaling and changes in various cognitive and physiological functions. The compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .
Safety and Hazards
properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRLADSMLZCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)
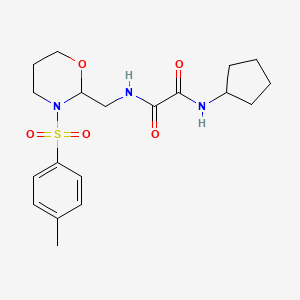
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

![Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine](/img/structure/B2391590.png)
![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)
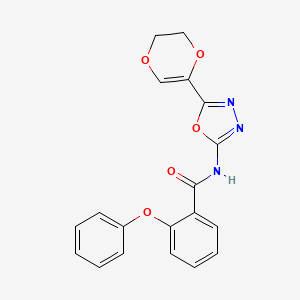
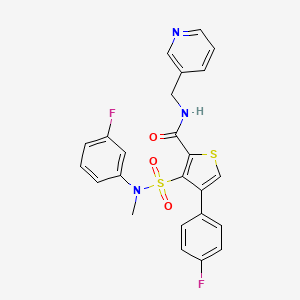
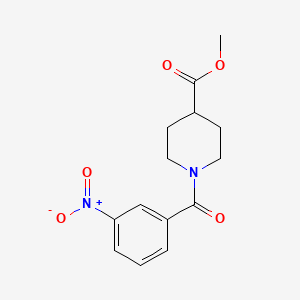
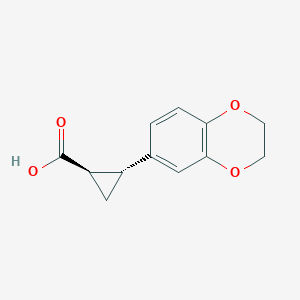
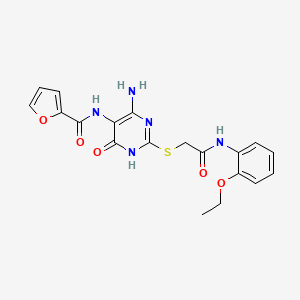

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)